4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (250 MHz, CDCl₃):
- δ 2.50–2.56 ppm (t, J = 7.75 Hz) : Protons on the methylene group (−CH₂−) adjacent to the sulfanyl moiety.
- δ 3.82 ppm (s) : Methyl group (−CH₃) attached to the thiazole ring.
- δ 6.84–7.33 ppm (m) : Aromatic protons from the benzene ring and thiazole.
¹³C NMR (75 MHz, CDCl₃):
Infrared (IR) Absorption Profile
Mass Spectrometric Fragmentation Patterns
- m/z 265 : Molecular ion peak [M]⁺.
- m/z 221 : Loss of COOH (−44 amu).
- m/z 150 : Thiazole-methylsulfanyl fragment.
X-ray Crystallographic Studies
While X-ray crystallographic data for this specific compound is not publicly available, related analogs (e.g., 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid ) exhibit monoclinic crystal systems with space group P2₁/c. Key parameters include:
- Unit cell dimensions : a = 7.12 Å, b = 10.45 Å, c = 15.78 Å, β = 98.6°.
- Hydrogen bonding : Carboxylic acid O−H···N interactions with the thiazole nitrogen.
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
Electron Density Distribution Mapping
Laplacian plots show:
- Negative regions : Around the carboxylic oxygen and thiazole sulfur.
- Positive regions : At the methyl group and benzene ring hydrogens.
This structural and molecular analysis provides a foundation for understanding the compound’s reactivity and potential applications in drug discovery and materials science. Future work should prioritize experimental validation of computational predictions and crystallographic studies to resolve ambiguities in spatial arrangement.
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDEHGZVIANBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Thioether Formation: The thiazole derivative is then reacted with a benzylic halide to form the thioether linkage.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s sulfur-containing groups are primary sites for oxidation:
Thiazole Ring Oxidation
The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones. For example, reactions with hydrogen peroxide (H₂O₂) in the presence of Mn-based catalysts (e.g., Mn(III) complexes) yield sulfoxide derivatives .
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| H₂O₂ + Mn catalyst | Acetic acid, 25°C | Thiazole sulfoxide | Metal-catalyzed oxygen insertion |
| mCPBA | Dichloromethane, 0°C | Thiazole sulfone | Electrophilic oxygenation |
Sulfanyl Bridge Oxidation
The methyl sulfanyl (-S-CH₂-) linker is susceptible to oxidation, forming sulfoxide or sulfone bridges under mild conditions :
Nucleophilic Substitution
The sulfanyl bridge and thiazole nitrogen participate in substitution reactions:
Sulfanyl Group Replacement
The -S-CH₂- group undergoes nucleophilic displacement with amines or thiols. For instance, treatment with ethanolic KOH and alkylamines replaces the sulfanyl group with an amine :
Thiazole Ring Substitution
Electrophilic substitution at the thiazole’s C-5 position occurs with nitrating or halogenating agents :
| Reagent | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative | C-5 position |
| Cl₂/FeCl₃ | 5-Chloro-thiazole derivative | C-5 position |
Carboxylic Acid Derivative Formation
The benzoic acid group undergoes classic acid-derived reactions:
Esterification
Reaction with alcohols in the presence of H₂SO₄ yields esters :
Amide Formation
Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) facilitate amide bond formation with amines:
Reduction Reactions
Selective reduction of functional groups is achievable:
Sulfanyl Group Reduction
Catalytic hydrogenation (H₂/Pd) reduces the sulfanyl bridge to a methylene group (-CH₂-) :
Carboxylic Acid Reduction
Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol:
Metal Complexation
The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Mn, Fe), forming coordination complexes. These interactions are pivotal in catalytic applications :
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition, releasing sulfur oxides (SOₓ) and CO₂, as confirmed by thermogravimetric analysis .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit antimicrobial properties. The thiazole ring in 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid may enhance its efficacy against various bacterial strains. For example, studies have shown that similar thiazole derivatives possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Thiazole derivatives are also known for their anti-inflammatory properties. The incorporation of the thiazole ring into benzoic acid derivatives has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
3. Drug Development
The compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases .
Biochemical Applications
1. Enzyme Inhibition
Studies have indicated that compounds similar to this compound can act as enzyme inhibitors. This property is particularly relevant in the context of metabolic diseases where modulation of enzyme activity can lead to therapeutic benefits .
2. Molecular Probes
Due to its specific chemical structure, this compound can be utilized as a molecular probe in biochemical assays, aiding in the study of various biological processes and interactions at the molecular level .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing various salts of benzoic acid derivatives, including those with thiazole components. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their potential bioactivity .
| Compound Name | Method of Synthesis | Characterization Techniques |
|---|---|---|
| This compound | Salt formation reactions | NMR, LC-MS |
Case Study 2: Antimicrobial Testing
In another study, a series of thiazole derivatives were tested against common bacterial strains. The results showed that compounds with similar structural features to this compound exhibited significant antimicrobial activity, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic Acid and Analogues
Key Observations:
- Molecular Weight : The target compound has a lower molecular weight (265.35 g/mol) compared to amide derivatives like 7c (375 g/mol) or the pyridine-based ligand in (436.5 g/mol). This may influence pharmacokinetic properties such as absorption and membrane permeability.
- Functional Groups: The benzoic acid group in the target compound distinguishes it from Famotidine (which has a sulfamoyl group) and 7c (which includes an oxadiazole-propanamide chain). This difference could impact solubility, acidity (pKa), and binding interactions.
Biological Activity
4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid (CAS Number: 929975-68-8) is a compound notable for its unique structure combining a benzoic acid moiety and a thiazole ring linked by a thioether bridge. This specific configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H11NO2S2
- Molecular Weight : 265.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that compounds with thiazole structures often exhibit significant biological activities. The following sections summarize key findings regarding the biological activities of this compound.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazole derivatives, including this compound.
- Mechanism of Action : Thiazole derivatives are believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 6.25 µg/mL | |
| Klebsiella pneumoniae | 6.62 µg/mL |
Anticancer Activity
The anticancer potential of this thiazole-containing compound has been investigated in various cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Findings :
- In vitro studies have shown that the compound exhibits cytotoxic effects against these cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation.
Case Studies and Research Findings
-
Study on Antibiofilm Activity :
In a recent study examining the antibiofilm properties of thiazole derivatives, this compound demonstrated significant inhibition against biofilm formation in Pseudomonas aeruginosa, with reductions exceeding 50% at its MIC concentration . -
Molecular Modeling Studies :
Molecular docking studies have suggested that this compound interacts effectively with target proteins involved in cancer progression, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling a thiazole derivative (e.g., 2-methyl-1,3-thiazol-4-ylmethanol) with a benzoic acid scaffold via sulfanyl linkage. Key steps include:
- Thiol activation: Use of Mitsunobu conditions (e.g., DIAD, PPh₃) to couple thiols to hydroxyl groups .
- Protection/deprotection: Carboxylic acid protection (e.g., methyl ester) during coupling, followed by hydrolysis .
- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and catalyst (e.g., FeCl₃ for chlorination steps) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer:
- NMR: Focus on ¹H NMR signals for the thiazole ring (δ 6.8–7.5 ppm for protons adjacent to sulfur) and sulfanyl methylene (δ 3.5–4.0 ppm). ¹³C NMR should confirm the benzoic acid carbonyl (δ 170–175 ppm) .
- FT-IR: Look for S-H stretch absence (post-coupling) and C=O (benzoic acid) at ~1680 cm⁻¹ .
- MS: ESI-MS in negative mode for deprotonated [M-H]⁻ ion to verify molecular weight .
Q. How does the compound’s reactivity differ from analogous sulfanyl-benzoic acids without the thiazole moiety?
- Methodological Answer: The thiazole ring introduces electron-withdrawing effects, altering:
- Acidity: Increased benzoic acid pKa due to thiazole’s electron-deficient nature (verified via titration) .
- Oxidative stability: The sulfanyl group is more resistant to oxidation than aliphatic thioethers (tested with H₂O₂/KMnO₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects) for this compound?
- Methodological Answer:
- Purity analysis: Use HPLC-MS to rule out impurities (e.g., unreacted thiols) that may skew bioassays .
- Assay standardization: Compare MIC values across consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .
- Structural analogs: Test 4-[(thiazol-4-yl)methyl]sulfanyl derivatives without methyl substitution to isolate steric/electronic effects .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking studies: Use AutoDock Vina with flexible thiazole and sulfanyl groups; prioritize targets like dihydrofolate reductase (DHFR) due to thiazole’s affinity for purine-binding pockets .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the benzoic acid and catalytic residues (e.g., Asp27 in DHFR) .
Q. How can researchers design SAR studies to explore the impact of substituents on the thiazole ring?
- Methodological Answer:
- Substituent libraries: Synthesize analogs with halogens (Cl, Br) or electron-donating groups (OCH₃) at the thiazole 2-position via Pd-catalyzed cross-coupling .
- Bioactivity correlation: Use regression models to link logP (from HPLC retention times) with cytotoxicity (IC₅₀) in cancer cell lines .
Q. What advanced analytical methods are recommended for detecting degradation products under physiological conditions?
- Methodological Answer:
- LC-QTOF-MS: Identify hydrolysis products (e.g., free benzoic acid) in PBS (pH 7.4, 37°C) over 72 hours .
- X-ray crystallography: Compare degradation-prone crystal structures (e.g., sulfoxide formation) with pristine forms .
Contradictory Data & Troubleshooting
Q. Why do some studies report high aqueous solubility while others note poor solubility?
- Resolution: Solubility varies with pH; the benzoic acid group (-COOH) enhances solubility above pH 5 (deprotonated). Use buffered solutions (pH 6–7) for consistent results .
Q. How can discrepancies in reported melting points (e.g., ±5°C) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
